3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid is a chemical compound with the molecular formula C13H13N3O2 and a molecular weight of 243.27 g/mol. This compound is categorized as an aromatic amine and is notable for its potential biological activities, particularly in the field of medicinal chemistry. It serves as an important intermediate in the synthesis of various organic compounds and has been studied for its role in inhibiting specific enzymes, particularly tyrosine kinases, which are crucial in various signaling pathways associated with cell growth and proliferation .
The synthesis of 3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid can be accomplished through several methods. One common approach involves the reaction of 4-methylpyrimidine-2-amine with 3-formylbenzoic acid under controlled conditions. This reaction typically requires specific solvents and temperature conditions to facilitate the formation of the desired product .
Another method described in patent literature involves a two-step process where 3-amino-4-methylbenzoic acid reacts with cyanamide to form an intermediate, followed by cyclization to yield the final product. This method highlights the efficiency of using fewer steps compared to traditional synthesis routes, thus reducing costs and simplifying purification processes .
The synthesis can be detailed as follows:
The molecular structure of 3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid consists of a benzoic acid moiety attached to a pyrimidine ring via an amino group. The structural representation can be summarized as follows:
The compound's structural data can be represented using standard chemical notation:
Cc1ccc(cc1N)c2ncccn2
InChI=1S/C13H13N3O2/c1-9-4-6(11(15)16)8(5-10(9)14)12-7-13(17)18-12/h4-5,7H,1H3,(H,15,16)(H,14,17)
3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid can undergo several types of chemical reactions:
These reactions typically require specific conditions such as temperature control, pH adjustments, and the presence of catalysts or solvents to achieve optimal yields.
The primary mechanism of action for 3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid involves its interaction with tyrosine kinases. By inhibiting these enzymes, the compound disrupts critical cell signaling pathways that regulate cell division and survival.
Research indicates that the inhibition of tyrosine kinase activity leads to:
The physical properties of 3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid include:
Key chemical properties include:
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structure and purity .
3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid has several applications in scientific research:
Bioisosteric replacement has emerged as a pivotal strategy for optimizing the pharmaceutical properties of 3-[(4-methylpyrimidin-2-yl)amino]benzoic acid derivatives while preserving their core biological activity. The molecular scaffold (C₁₂H₁₁N₃O₂) features three key modifiable regions: the pyrimidine ring, the benzoic acid moiety, and the bridging amino group [1]. Strategic substitutions have demonstrated significant impacts on target binding affinity and metabolic stability. The carboxylic acid functionality (-COOH) represents a prime candidate for bioisosteric replacement due to its role in salt formation and hydrogen bonding interactions. Research indicates that tetrazole rings serve as effective carboxylate bioisosteres, enhancing membrane permeability while maintaining the acidic proton donor capability essential for target engagement [5].
Table 1: Impact of Bioisosteric Replacements on Molecular Properties
Bioisostere | Replacement Site | ΔLogP | PSA (Ų) | Biological Effect |
---|---|---|---|---|
Tetrazole | Carboxylate | -0.82 | +15.3 | Enhanced antibacterial spectrum |
Sulfonamide | Carboxylate | -0.45 | +12.1 | Improved solubility (>2.5×) |
Oxadiazolone | Carboxylate | -0.67 | +10.8 | Increased metabolic stability |
Hydroxypyridine | Pyrimidine | -0.15 | +8.7 | Retained kinase inhibition |
Pyrimidine ring modifications have yielded particularly promising results in antimicrobial applications. Systematic replacement of the 4-methyl group with electron-withdrawing substituents (e.g., -CF₃, -CN) enhances π-stacking interactions with bacterial enzyme targets, as confirmed through crystallographic studies [5]. This approach was successfully applied in the laccase-catalyzed synthesis of hybrid antibiotics, where oxidized 2,5-dihydroxybenzene derivatives underwent C-N bond formation with sulfonamide antibiotics, generating novel heterodimers with enhanced activity against multidrug-resistant Staphylococcus species [5]. The enzymatic approach demonstrates remarkable regioselectivity, specifically functionalizing the electron-rich positions of the dihydroxybenzene moiety while preserving the pyrimidine-benzoic acid core pharmacophore.
The bridging amino group (-NH-) represents another strategic modification point. Methylation of this nitrogen generates tertiary amine derivatives that exhibit altered hydrogen-bonding capacity and improved blood-brain barrier penetration. However, this modification requires careful optimization as N-methylation can disrupt critical hydrogen bonding networks essential for target binding [5] [9]. Computational models indicate that bulkier substituents at this position induce conformational restrictions that may either enhance or diminish target engagement depending on the specific binding pocket geometry.
The 3-[(4-methylpyrimidin-2-yl)amino]benzoic acid scaffold demonstrates exceptional versatility in fragment-based drug design due to its intrinsic dual-binding capability. The planar pyrimidine ring system facilitates intercalation into nucleic acid structures, while the carboxylic acid moiety coordinates with metal ions in enzyme active sites [1] [7]. This dual-target affinity enables rational construction of hybrid anticancer agents through fragment linking strategies. The minimal pharmacophore consists of three fragments: (1) the 4-methylpyrimidine unit (nucleic acid recognition), (2) the benzoic acid moiety (enzyme interaction), and (3) the bridging amino group (conformational flexibility regulator) [7].
Fragment growth strategies have proven particularly successful in kinase inhibitor development. Structural elaboration at the pyrimidine C5 position with hydrophobic substituents enhances affinity for the hydrophobic back pocket of tyrosine kinases. This approach yielded the clinically significant compound 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid (C₁₇H₁₄N₄O₂), a key nilotinib intermediate that effectively targets Bcr-Abl fusion proteins in chronic myelogenous leukemia [7] [9]. X-ray crystallography of kinase-inhibitor complexes reveals that the benzoic acid carboxylate forms critical hydrogen bonds with kinase hinge region residues, while the pyridinyl extension occupies an adjacent hydrophobic pocket inaccessible to the parent fragment [9].
Table 2: Fragment-Based Design Strategies and Biological Outcomes
Strategy | Structural Modification | Target Class | Binding Affinity (Kd, μM) |
---|---|---|---|
Fragment linking | Addition of pyridin-3-yl at C4 | Kinases | 0.14 ± 0.03 |
Fragment merging | Triazole fusion at C4-C5 | Topoisomerase II | 2.7 ± 0.4 |
Fragment growth | Ethynyl extension at C5 | DNA polymerase β | 8.1 ± 1.2 |
Fragment optimization | Carboxylate → tetrazole | HDAC enzymes | 0.87 ± 0.15 |
The benzoic acid component enables fragment linking with DNA-intercalating agents, creating hybrid structures with dual enzyme/nucleic acid targeting capability. Molecular hybridization with aminoquinoline fragments yielded compounds exhibiting topoisomerase II inhibition and DNA intercalation, confirmed through biochemical assays and molecular dynamics simulations [7]. These hybrids demonstrate a remarkable 18-fold enhancement in cytotoxic activity against leukemia cell lines compared to the parent fragments alone, supporting the synergistic benefits of the dual-targeting approach. Surface plasmon resonance studies confirmed simultaneous engagement with both enzyme and DNA targets, with a cooperative binding effect that significantly increases residence time compared to single-target agents [7].
The pyrimidine N1 position serves as a critical hydrogen bond acceptor hub in 3-[(4-methylpyrimidin-2-yl)amino]benzoic acid derivatives, with its electronic environment significantly influencing binding affinity. Structure-guided optimization focuses on enhancing hydrogen bonding capacity while maintaining optimal geometry for target engagement. Quantum mechanical calculations (B3LYP/6-31G**) reveal substantial electron density redistribution at N1 when substituents are introduced at the C5 position [5] [9]. Electron-withdrawing groups at C5 increase the electrostatic potential at N1 by 12-18 kJ/mol, strengthening hydrogen bonds with protein backbone amides by 1.8-2.4 kcal/mol [9].
Crystallographic studies of protein-ligand complexes demonstrate that the conserved N1···H-N hydrogen bond contributes approximately 40-60% of the total binding energy in kinase-inhibitor complexes [9]. This interaction anchors the pyrimidine ring in the ATP-binding pocket, allowing the benzoic acid moiety to extend toward specificity-determining regions. Molecular dynamics simulations reveal that N1 methylation disrupts this critical hydrogen bond, resulting in a 150-fold decrease in binding affinity [9]. However, strategic fluorination at the 5-position enhances N1 basicity while improving membrane permeability through reduced hydrogen bonding potential in solvated states.
Table 3: Hydrogen Bond Optimization Parameters and Binding Effects
Modification | N1 Electrostatic Potential (kJ/mol) | H-Bond Length (Å) | ΔG Binding (kcal/mol) |
---|---|---|---|
Parent compound | -55.3 | 2.91 ± 0.08 | -9.2 |
5-Fluoro | -61.7 | 2.84 ± 0.05 | -10.1 |
5-Cyano | -67.2 | 2.79 ± 0.03 | -11.4 |
5-Methoxy | -49.8 | 2.97 ± 0.12 | -8.1 |
N1-methylated | -32.4 | 3.21 ± 0.15 | -5.7 |
The carboxylic acid group participates in complementary hydrogen bonding networks that stabilize protein-ligand complexes. Structural optimization has focused on enhancing this network through bioisosteric replacement and strategic substitutions. Introduction of ortho-fluoro substituents on the benzoic acid ring induces a 15° torsional angle that preorganizes the carboxylate for optimal hydrogen bonding with Lys residues in kinase active sites [5] [9]. This conformational constraint improves binding entropy by reducing the rotational penalty upon complex formation, resulting in a 3.8-fold increase in binding affinity despite minimal changes in electron distribution [9].
Advanced computational methods have enabled predictive optimization of hydrogen bonding networks. Molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) calculations accurately predict the impact of substituents on hydrogen bonding thermodynamics, guiding the design of derivatives with femtomolar affinity [9]. These structure-based approaches have yielded compounds with optimized hydrogen bond donor-acceptor distance ratios (1:1.4-1.6) that maximize binding energy while maintaining selectivity. The resulting derivatives exhibit significantly improved pharmacokinetic profiles, with oral bioavailability increases of 2.3-5.7-fold compared to unoptimized precursors [5] [9].
Comprehensive Compound Data Table
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7